Physicochemical Differentiation: Density and Boiling Point Comparison
3-Fluoro-5-(trifluoromethyl)benzaldehyde exhibits distinct physicochemical properties compared to its close analogs, which are critical for purification, formulation, and analytical method development. Its density is reported as 1.376 g/mL at 25°C, which is higher than that of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.36 g/mL) and 3-(Trifluoromethyl)benzaldehyde (1.304 g/mL), but lower than that of 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.408 g/mL). Its boiling point of 175°C differentiates it from the 3-fluoro-4-isomer (199°C) and the 2-fluoro-5-isomer (176°C). These quantitative differences enable clear identification and purity assessment .
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.376 g/mL at 25 °C; Boiling Point: 175 °C |
| Comparator Or Baseline | 3-Fluoro-4-(trifluoromethyl)benzaldehyde (Density: 1.383 g/mL, BP: 199°C); 2-Fluoro-5-(trifluoromethyl)benzaldehyde (Density: 1.36 g/mL, BP: 176°C); 4-Fluoro-3-(trifluoromethyl)benzaldehyde (Density: 1.408 g/mL, BP: 178°C); 3-(Trifluoromethyl)benzaldehyde (Density: 1.304 g/mL, BP: 83-86°C at 30 mmHg) |
| Quantified Difference | Density is 0.007 g/mL lower than the 3,4-isomer, 0.016 g/mL higher than the 2,5-isomer, and 0.072 g/mL higher than the non-fluorinated 3-CF3 analog. Boiling point is 24°C lower than the 3,4-isomer. |
| Conditions | Data from supplier technical datasheets and chemical databases. Conditions are standard laboratory reporting. |
Why This Matters
These quantitative physicochemical differences directly impact handling, distillation conditions, and analytical method validation, making the compound unsuitable for direct substitution without process re-validation.
